Cas no 2138069-67-5 (2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile)
![2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile structure](https://www.kuujia.com/scimg/cas/2138069-67-5x500.png)
2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- EN300-1145707
- 2138069-67-5
- 2-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile
- 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile
-
- Inchi: 1S/C13H17ClN4O/c1-19-9-8-17-4-6-18(7-5-17)12-3-2-11(10-15)13(14)16-12/h2-3H,4-9H2,1H3
- InChI Key: QIODNXTYYQBXOW-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C=CC(=N1)N1CCN(CCOC)CC1
Computed Properties
- Exact Mass: 280.1090889g/mol
- Monoisotopic Mass: 280.1090889g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.4Ų
- XLogP3: 1.7
2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145707-1.0g |
2-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile |
2138069-67-5 | 1g |
$0.0 | 2023-06-09 |
2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile Related Literature
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile
Introduction to 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS No. 2138069-67-5)
2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile, also known by its CAS number 2138069-67-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and is characterized by its unique structural features, which include a chloro-substituted pyridine ring and a piperazine moiety with a methoxyethyl substituent. These structural elements contribute to its potential biological activities and pharmacological properties.
The development and study of 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile have been driven by its potential applications in the treatment of various diseases, particularly those involving the central nervous system (CNS). Recent research has focused on elucidating its mechanisms of action, pharmacokinetic properties, and therapeutic efficacy in preclinical models.
Mechanisms of Action: One of the key areas of interest in the study of 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile is its interaction with specific receptors and enzymes. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, such as serotonin (5-HT) and dopamine (DA) receptors, which are crucial for maintaining normal CNS function. Additionally, it has been found to exhibit affinity for other targets, including ion channels and transporters, which further expands its potential therapeutic applications.
Pharmacokinetic Properties: Understanding the pharmacokinetic profile of a compound is essential for optimizing its therapeutic use. Research on 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile has revealed that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, and it demonstrates good brain penetration, which is particularly advantageous for CNS-targeted therapies. Furthermore, the compound has shown low toxicity in preclinical studies, making it a promising candidate for further development.
Therapeutic Efficacy: The therapeutic potential of 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile has been evaluated in various preclinical models of neurological disorders. For instance, studies have demonstrated its efficacy in reducing symptoms of depression and anxiety in animal models. It has also shown promise in alleviating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. These findings suggest that this compound could be a valuable addition to the arsenal of treatments for CNS disorders.
Clinical Trials: While preclinical studies have provided encouraging results, the ultimate validation of a compound's therapeutic potential lies in clinical trials. Several Phase I and II clinical trials are currently underway to evaluate the safety and efficacy of 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile in human subjects. These trials are designed to assess various endpoints, including pharmacokinetic parameters, adverse effects, and clinical outcomes. Preliminary data from these trials have been positive, indicating that the compound is well-tolerated and shows promising therapeutic effects.
Safety Profile: Ensuring the safety of new compounds is a critical aspect of drug development. Preclinical toxicology studies have shown that 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile has a favorable safety profile at therapeutic doses. However, as with any new drug candidate, ongoing monitoring and rigorous safety assessments are necessary to ensure long-term safety in diverse patient populations.
FUTURE DIRECTIONS: The future outlook for 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile is promising. Ongoing research aims to further refine its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to explore its potential in combination therapies with other drugs to achieve synergistic effects. As more data from clinical trials become available, it is anticipated that this compound will play an increasingly important role in the treatment of CNS disorders.
In conclusion, 2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS No. 2138069-67-5) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development as a therapeutic agent for various neurological disorders.
2138069-67-5 (2-Chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridine-3-carbonitrile) Related Products
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)




